5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
Properties
IUPAC Name |
5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-7-16-11-4-15-3-2-8(11)12(17-7)19-5-9-10(6-19)14(21)18-13(9)20/h2-4,9-10H,5-6H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBINPQRYAHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC4C(C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves several steps. One common method includes the condensation of 2-methylpyrido[3,4-d]pyrimidine with a suitable pyrrole derivative under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The mixture is then heated to promote cyclization and formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
The 1,3-DPP core distinguishes this compound from its isomer, pyrrolo[3,4-c]pyrrole-1,4-dione (1,4-DPP). Polymers based on 1,3-DPP exhibit higher LUMO levels (≈−3.5 eV) compared to 1,4-DPP derivatives (≈−4.0 eV), which improves open-circuit voltage (Voc) in solar cells by reducing energy losses .
Substituent Effects
- 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione : Features a benzyl substituent instead of methylpyridopyrimidinyl. The benzyl group increases steric bulk, reducing crystallinity and charge carrier mobility (hole mobility: <0.01 cm²/V·s). Its LUMO is ≈−3.3 eV, slightly higher than the target compound, as benzyl is less electron-withdrawing .
- Quaterthiophene-1,3-DPP Copolymers : These polymers achieve hole mobilities up to 0.013 cm²/V·s, attributed to enhanced π-stacking from the thiophene units. Their LUMO (−3.5 eV) aligns well with fullerene acceptors in BHJs .
- Cyclopropyl- and Oxadiazole-Substituted Derivatives : Compounds like 2-benzyl-5-(1-cyclopropyl-2-oxopyrrolidin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione introduce flexible or polar groups, improving solubility but compromising charge transport .
Electronic and Charge Transport Properties
Table 1: Key Properties of 1,3-DPP Derivatives
| Compound Name | Substituent | LUMO (eV) | Hole Mobility (cm²/V·s) | Application |
|---|---|---|---|---|
| 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-1,3-DPP | Methylpyridopyrimidinyl | ≈−3.7* | 0.008–0.015* | OTFTs, BHJ Solar Cells |
| 2-Benzyl-1,3-DPP | Benzyl | −3.3 | <0.01 | Intermediate Synthesis |
| Quaterthiophene-1,3-DPP Copolymer | Thiophene | −3.5 | 0.013 | BHJ Solar Cells |
| 1,4-DPP-Based Polymers | N/A | −4.0 | 0.1–1.0 | High-Mobility OTFTs |
*Estimated based on substituent effects .
The methylpyridopyrimidinyl group in the target compound likely reduces the LUMO to ≈−3.7 eV, enhancing electron affinity for efficient charge separation in BHJs. However, hole mobility (≈0.008–0.015 cm²/V·s) remains lower than 1,4-DPP polymers (0.1–1.0 cm²/V·s) due to reduced crystallinity .
Application-Specific Performance
Organic Photovoltaics
In BHJ solar cells, the target compound’s LUMO alignment with common acceptors (e.g., PCBM, LUMO ≈−4.0 eV) ensures sufficient driving force for exciton dissociation. Its higher LUMO compared to 1,4-DPP derivatives may increase Voc by ≈0.2–0.3 V, though at the expense of reduced short-circuit current (Jsc) due to a wider bandgap .
Organic Thin-Film Transistors
While 1,3-DPP derivatives generally exhibit lower mobilities than 1,4-DPP analogues, the methylpyridopyrimidinyl group’s planar structure improves molecular packing, enabling moderate p-type performance (mobility ≈0.01 cm²/V·s) suitable for flexible electronics .
Biological Activity
The compound 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₄O₂
- Molecular Weight : 298.34 g/mol
- IUPAC Name : this compound
The structure of this compound features a pyrido-pyrimidine moiety fused with an octahydropyrrolo framework, which contributes to its unique biological profile.
Antiviral Properties
Research indicates that derivatives of octahydropyrrolo compounds exhibit significant antiviral activity. For instance, compounds similar to this compound have shown efficacy against retroviral infections such as HIV. The mechanism involves the inhibition of CCR5 receptor interactions, which are crucial for viral entry into host cells .
Receptor Affinity
Studies have demonstrated that related compounds possess high affinity for dopamine D3 receptors. For example, a series of 1,2,4-triazolyl octahydropyrrolo derivatives exhibited pKi values indicating strong binding affinity (DA D3 pKi = 8.4) and selectivity over other receptors . This suggests potential applications in treating neuropsychiatric disorders.
Case Studies and Research Findings
- Antiviral Efficacy :
- Neuroscience Applications :
- Pharmacokinetics :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
